molecular formula C19H21FN2O5S B5290577 N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE

N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE

Cat. No.: B5290577
M. Wt: 408.4 g/mol
InChI Key: URUKFUQDUSAEBM-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with ethoxy, morpholine-4-sulfonyl, and fluorine groups, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-2-27-18-8-7-14(28(24,25)22-9-11-26-12-10-22)13-17(18)21-19(23)15-5-3-4-6-16(15)20/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUKFUQDUSAEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Substituted Phenyl Intermediate: The initial step involves the ethoxylation of a suitable phenyl precursor under basic conditions.

    Introduction of the Morpholine-4-Sulfonyl Group: The ethoxy-substituted phenyl intermediate is then reacted with morpholine-4-sulfonyl chloride in the presence of a base to introduce the morpholine-4-sulfonyl group.

    Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure may make it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl and fluorobenzamide groups.

    Industrial Applications: It may find use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorobenzamide groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide
  • N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-(2-ethoxyphenoxy)acetamide

Uniqueness

N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it distinct from other similar compounds.

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